molecular formula C7H9ClN2OS B1395908 4-(4-Chlorothiazol-2-YL)morpholine CAS No. 848841-68-9

4-(4-Chlorothiazol-2-YL)morpholine

Cat. No. B1395908
Key on ui cas rn: 848841-68-9
M. Wt: 204.68 g/mol
InChI Key: MTZAHLFTBUJSIJ-UHFFFAOYSA-N
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Patent
US07612067B2

Procedure details

In a 75 mL dry pressure vessel, 2,4-dichloro-thiazole (500 mg, 3.2 mmol) and morpholine (560 μL, 6.4 mmol) are dissolved in dry THF (2.0 mL). Cs2CO3 (1.56 g, 4.8 mmol) is added, and the reaction vessel is sealed. The reaction mixture is heated to 110° C. overnight. Solvent is removed via reduced pressure, and the crude reaction mixture is purified via silica gel chromatography to give the title compound (597 mg, 2.92 mmol, 91%). 1H-NMR (CDCl3), δ 3.45 (m, 4H), 3.79 (m, 4H), 6.31 (s, 1H) ppm. ES-MS (m/z): calcd for C7H9ClN2OS (M+H)+: 204.68; found: 205.2.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[C:5]([Cl:7])[N:6]=1.[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1>[Cl:7][C:5]1[N:6]=[C:2]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[S:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1SC=C(N1)Cl
Name
Quantity
560 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Cs2CO3
Quantity
1.56 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 75 mL dry pressure vessel
CUSTOM
Type
CUSTOM
Details
the reaction vessel is sealed
CUSTOM
Type
CUSTOM
Details
Solvent is removed via reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
is purified via silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(SC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.92 mmol
AMOUNT: MASS 597 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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